8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a broader class of xanthine derivatives, which are known for their stimulant and bronchodilator effects .
Preparation Methods
The synthesis of 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the reaction of 8-amino-1,3-dimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione with allyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: The compound is studied for its potential effects on various biological pathways, including its role as a phosphodiesterase inhibitor.
Industry: The compound is used in the development of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors and inhibition of phosphodiesterase enzymes. By blocking adenosine receptors, it increases alertness and reduces fatigue. Inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in bronchodilation and other physiological effects .
Comparison with Similar Compounds
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione can be compared with other xanthine derivatives such as:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline: Used as a bronchodilator in the treatment of asthma and other respiratory conditions.
Theobromine: Found in cocoa and chocolate, it has mild stimulant and diuretic effects.
These compounds share similar structures and mechanisms of action but differ in their potency and specific applications .
Properties
Molecular Formula |
C14H21N5O2 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
3-methyl-7-pentyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C14H21N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h5H,2,4,6-9H2,1,3H3,(H,15,16)(H,17,20,21) |
InChI Key |
QUIRACCDAZCGGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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